molecular formula C21H25N3O B1667014 Ambasilide CAS No. 83991-25-7

Ambasilide

Cat. No.: B1667014
CAS No.: 83991-25-7
M. Wt: 335.4 g/mol
InChI Key: DLNAKYFPFYUBDR-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes for ambasilide involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. While specific industrial production methods are not widely documented, the synthesis typically involves:

    Formation of intermediates: This may include the preparation of aromatic amines and their subsequent reactions with other reagents.

    Cyclization reactions: To form the core structure of this compound.

    Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Ambasilide undergoes various chemical reactions, including:

    Oxidation and reduction: These reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Substitution reactions: Common reagents include halogens and other nucleophiles, which can replace specific atoms or groups on the molecule.

    Major products: The reactions typically yield derivatives of this compound with modified pharmacological profiles.

Mechanism of Action

Properties

CAS No.

83991-25-7

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

(4-aminophenyl)-[(1S,5R)-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone

InChI

InChI=1S/C21H25N3O/c22-20-8-6-19(7-9-20)21(25)24-14-17-10-18(15-24)13-23(12-17)11-16-4-2-1-3-5-16/h1-9,17-18H,10-15,22H2/t17-,18+

InChI Key

DLNAKYFPFYUBDR-HDICACEKSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4

SMILES

C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4

Canonical SMILES

C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(4-aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane
ambasilide
LU 47110
LU-47110

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ambasilide
Reactant of Route 2
Ambasilide
Reactant of Route 3
Reactant of Route 3
Ambasilide
Reactant of Route 4
Reactant of Route 4
Ambasilide
Reactant of Route 5
Reactant of Route 5
Ambasilide
Reactant of Route 6
Ambasilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.